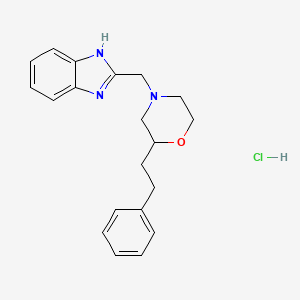
4-(1H-benzimidazol-2-ylmethyl)-2-(2-phenylethyl)morpholine;hydrochloride
Beschreibung
4-(1H-benzimidazol-2-ylmethyl)-2-(2-phenylethyl)morpholine;hydrochloride is a potent and selective antagonist of the dopamine 4 receptor. It has shown significant potential in reversing cocaine-induced hyperlocomotion in vivo, making it a promising candidate for addiction research . The compound is characterized by its high selectivity for the dopamine 4 receptor, with minimal activity against other dopamine receptors .
Eigenschaften
CAS-Nummer |
1379510-21-0 |
|---|---|
Molekularformel |
C20H24ClN3O |
Molekulargewicht |
357.882 |
IUPAC-Name |
4-(1H-benzimidazol-2-ylmethyl)-2-(2-phenylethyl)morpholine;hydrochloride |
InChI |
InChI=1S/C20H23N3O.ClH/c1-2-6-16(7-3-1)10-11-17-14-23(12-13-24-17)15-20-21-18-8-4-5-9-19(18)22-20;/h1-9,17H,10-15H2,(H,21,22);1H |
InChI-Schlüssel |
UVMILKJETIKUBK-UNTBIKODSA-N |
SMILES |
C1COC(CN1CC2=NC3=CC=CC=C3N2)CCC4=CC=CC=C4.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ML398; ML-398; ML 398. ML398 HCl salt. |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 4-(1H-benzimidazol-2-ylmethyl)-2-(2-phenylethyl)morpholine;hydrochloride involves a chiral morpholine-based scaffold. The key intermediate in the synthesis is the 4-chlorobenzyl moiety, which is crucial for the compound’s activity . The synthetic route typically involves the following steps:
Formation of the chiral morpholine scaffold: This is achieved through a series of reactions, including nucleophilic substitution and cyclization.
Introduction of the 4-chlorobenzyl moiety: This step involves the use of 4-chlorobenzyl chloride as a reagent, under basic conditions, to introduce the 4-chlorobenzyl group onto the morpholine scaffold.
Purification and isolation: The final product is purified using standard techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
4-(1H-benzimidazol-2-ylmethyl)-2-(2-phenylethyl)morpholine;hydrochloride undergoes several types of chemical reactions, including:
Substitution reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl moiety.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Wissenschaftliche Forschungsanwendungen
4-(1H-benzimidazol-2-ylmethyl)-2-(2-phenylethyl)morpholine;hydrochloride has several scientific research applications, including:
Addiction research: The compound has shown potential in reversing cocaine-induced hyperlocomotion, making it a valuable tool for studying addiction mechanisms
Neuroscience research: Due to its selectivity for the dopamine 4 receptor, this compound is used to study the role of this receptor in various neurological processes, including memory, learning, and motivation.
Pharmacological studies: The compound is used to investigate the pharmacological properties of dopamine receptor antagonists and their potential therapeutic applications.
Wirkmechanismus
4-(1H-benzimidazol-2-ylmethyl)-2-(2-phenylethyl)morpholine;hydrochloride exerts its effects by selectively binding to the dopamine 4 receptor, thereby blocking its activity. This receptor is part of the G-protein coupled receptor family and is involved in various neurological processes . By antagonizing the dopamine 4 receptor, this compound can modulate dopamine signaling pathways, which are implicated in addiction and other neurological disorders .
Vergleich Mit ähnlichen Verbindungen
4-(1H-benzimidazol-2-ylmethyl)-2-(2-phenylethyl)morpholine;hydrochloride is unique in its high selectivity for the dopamine 4 receptor. Similar compounds include:
Dopamine receptor antagonists: Such as haloperidol and clozapine, which have broader activity across multiple dopamine receptors.
Other selective dopamine 4 receptor antagonists: Such as L-745,870, which also targets the dopamine 4 receptor but with different selectivity and potency profiles
In comparison, this compound stands out due to its high selectivity and potency, making it a valuable tool for research focused specifically on the dopamine 4 receptor .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


